![molecular formula C25H21N3O4 B15166444 N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine CAS No. 620167-15-9](/img/structure/B15166444.png)
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine is a complex organic compound that features an indole moiety, a benzoyl group, and an L-phenylalanine residue. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then coupled with benzoyl chloride to form the benzoyl-indole intermediate.
The next step involves the coupling of the benzoyl-indole intermediate with L-phenylalanine. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities .
類似化合物との比較
Similar Compounds
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-tryptophan
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-tyrosine
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-histidine
Uniqueness
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine is unique due to its specific combination of the indole moiety, benzoyl group, and L-phenylalanine residue. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
620167-15-9 |
|---|---|
分子式 |
C25H21N3O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-[[2-(1H-indole-3-carbonylamino)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-23(28-22(25(31)32)14-16-8-2-1-3-9-16)18-11-5-7-13-21(18)27-24(30)19-15-26-20-12-6-4-10-17(19)20/h1-13,15,22,26H,14H2,(H,27,30)(H,28,29)(H,31,32)/t22-/m0/s1 |
InChIキー |
QVYKRCVCIBUXJM-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


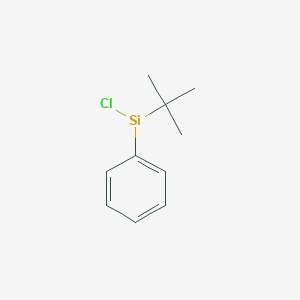
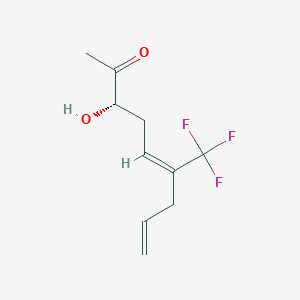
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
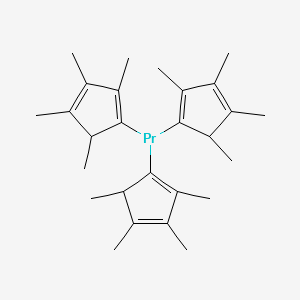
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
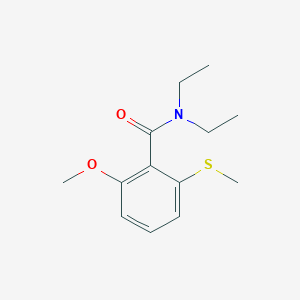
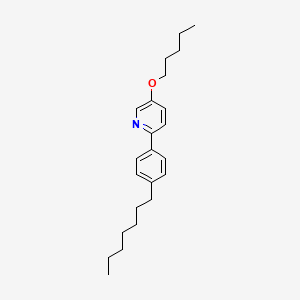


![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
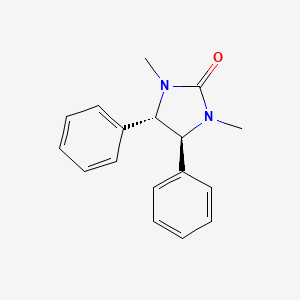
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
